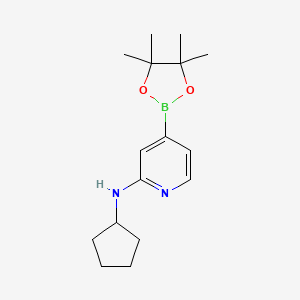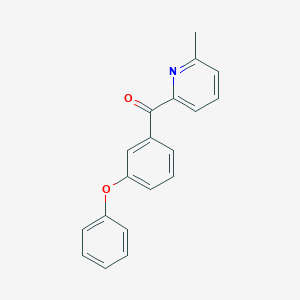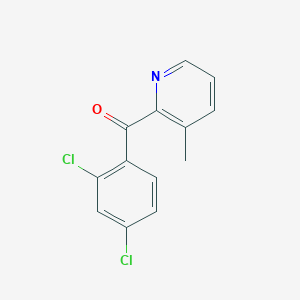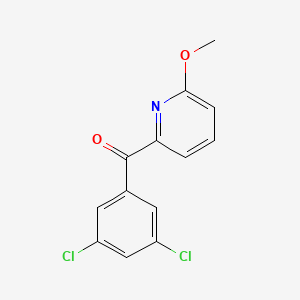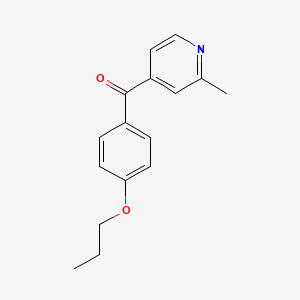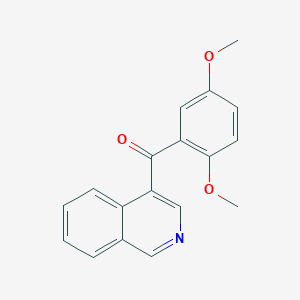![molecular formula C12H17ClN2O B1422440 1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride CAS No. 1220036-60-1](/img/structure/B1422440.png)
1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride
Descripción general
Descripción
1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride, also known by various synonyms such as 3,4-Dihydroisoquinolin-1(2H)-one, 3,4-Dihydro-1(2H)-Isoquinolinone, and 1,2,3,4-Tetrahydroisoquinolin-1-one, is a chemical compound with the molecular formula C9H11NO. It exists as a white to pale yellow powder or crystalline substance . The compound’s structure includes a quinoline ring system, a methylamino group, and an ethanone moiety.
Aplicaciones Científicas De Investigación
Anticancer Potential
The compound has shown promising results in anticancer research. One study discovered that a derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibited high antiproliferative activity. This activity was attributed to its ability to form an intercalative complex with DNA, inhibit DNA topoisomerase II, and block the cell cycle in the G(2)/M phase. This compound also potentially induces cell death through apoptosis (L. D. Via et al., 2008).
Catalytic Behavior in Polymerization
Another application of this compound is in catalysis. A derivative, 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, was used to prepare tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes demonstrated good catalytic activities for ethylene reactivity, including oligomerization and polymerization (Wen‐Hua Sun et al., 2007).
Antimicrobial Activity
Synthesized derivatives of this compound have also been studied for their antimicrobial properties. For instance, various 1,2,3-triazole derivatives exhibited notable antimicrobial activity, highlighting the potential of these compounds in the development of new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).
Plant Growth Promotion
In agricultural research, novel quinolinyl chalcones derived from this compound have been synthesized and evaluated for their plant growth-promoting effects. These studies contribute to the development of chemicals that could enhance agricultural productivity (Mohamed M. Hassan et al., 2020).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-9-12(15)14-8-4-6-10-5-2-3-7-11(10)14;/h2-3,5,7,13H,4,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEOZWRFNBWOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1422359.png)

